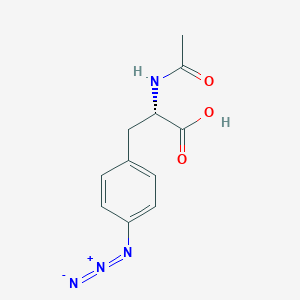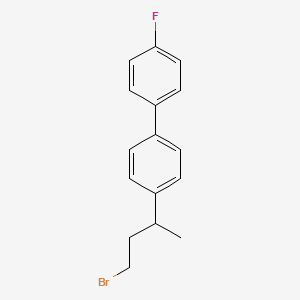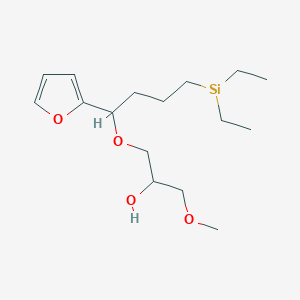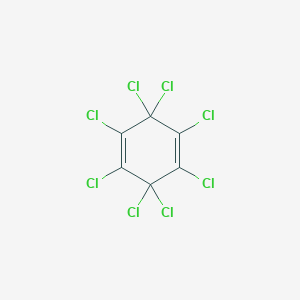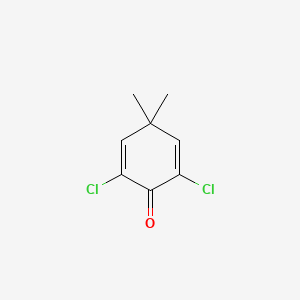
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups attached to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4,4-dimethylcyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to improve the scalability and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated cyclohexadienes .
Applications De Recherche Scientifique
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one exerts its effects involves its electrophilic nature. The compound can act as an electrophile in various reactions, interacting with nucleophiles to form new chemical bonds. This reactivity is due to the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methyl groups, which create a polarized molecule with reactive sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the chlorine atoms, making it less reactive in electrophilic substitution reactions.
2,6-Dibromo-4,4-dimethylcyclohexa-2,5-dien-1-one: Similar structure but with bromine atoms instead of chlorine, which can affect its reactivity and applications.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one:
Uniqueness
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms at the 2 and 6 positions makes it particularly useful in electrophilic substitution reactions and as a building block in organic synthesis .
Propriétés
Numéro CAS |
61305-56-4 |
|---|---|
Formule moléculaire |
C8H8Cl2O |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
2,6-dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8Cl2O/c1-8(2)3-5(9)7(11)6(10)4-8/h3-4H,1-2H3 |
Clé InChI |
FBSGIKIEQVHNHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
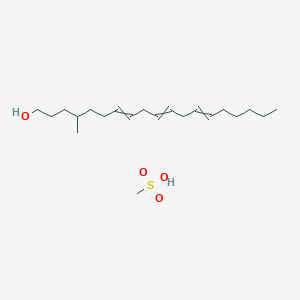
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
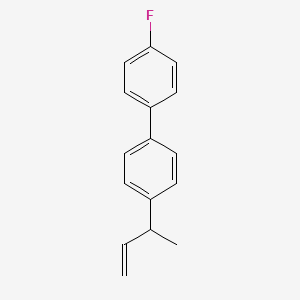
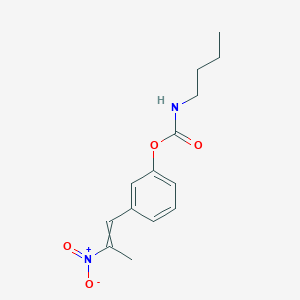
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)

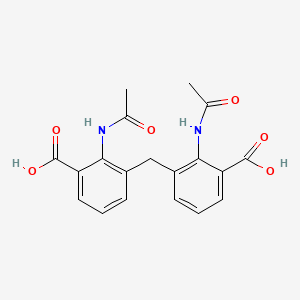
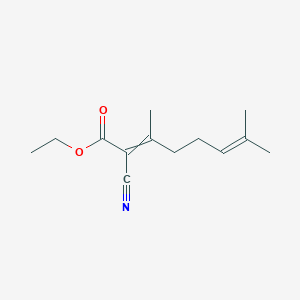
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
